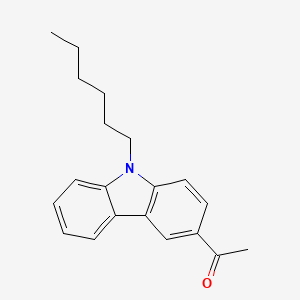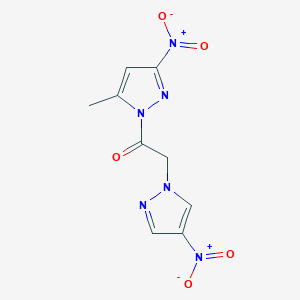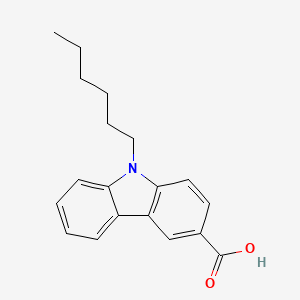
1-(9-HEXYL-9H-CARBAZOL-3-YL)ETHAN-1-ONE
Overview
Description
1-(9-Hexyl-9H-carbazol-3-yl)ethanone is an organic compound belonging to the class of carbazoles Carbazoles are known for their unique structural properties, which include a three-ring system containing a pyrrole ring fused on either side to a benzene ring
Preparation Methods
The synthesis of 1-(9-HEXYL-9H-CARBAZOL-3-YL)ETHAN-1-ONE typically involves several steps:
Starting Material: The synthesis begins with 9H-carbazole, which is a readily available and inexpensive raw material.
Alkylation: The carbazole is alkylated at the nitrogen atom using hexyl bromide in the presence of a base such as potassium carbonate to form 9-hexyl-9H-carbazole.
Formylation: The 9-hexyl-9H-carbazole is then subjected to a formylation reaction using Vilsmeier-Haack reagent (POCl3/DMF) to introduce a formyl group at the 3-position, yielding 9-hexyl-9H-carbazol-3-carbaldehyde.
Oxidation: The final step involves the oxidation of the aldehyde group to a ketone using an oxidizing agent such as manganese dioxide, resulting in the formation of this compound
Chemical Reactions Analysis
1-(9-Hexyl-9H-carbazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring of the carbazole moiety can undergo electrophilic substitution reactions, such as bromination or nitration.
Coupling Reactions: The compound can participate in Suzuki or Sonogashira coupling reactions to form more complex structures
Common reagents used in these reactions include bromine, nitric acid, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(9-Hexyl-9H-carbazol-3-yl)ethanone has a wide range of applications in scientific research:
Optoelectronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.
Medicinal Chemistry: Carbazole derivatives, including 1-(9-HEXYL-9H-CARBAZOL-3-YL)ETHAN-1-ONE, have shown potential as therapeutic agents due to their antibacterial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-(9-HEXYL-9H-CARBAZOL-3-YL)ETHAN-1-ONE is primarily related to its ability to interact with various molecular targets and pathways:
Electronic Properties: The compound’s conjugated system allows it to participate in electron transfer processes, making it useful in optoelectronic applications.
Biological Activity: In medicinal chemistry, the compound’s structure enables it to interact with biological targets, such as enzymes and receptors, leading to its therapeutic effects
Comparison with Similar Compounds
1-(9-Hexyl-9H-carbazol-3-yl)ethanone can be compared with other carbazole derivatives, such as:
9-Ethyl-9H-carbazol-3-ylmethanone: Similar in structure but with an ethyl group instead of a hexyl group, affecting its solubility and electronic properties.
9-Phenyl-9H-carbazol-3-ylmethanone:
9-Methyl-9H-carbazol-3-ylmethanone: The presence of a methyl group can alter the compound’s physical and chemical properties
These comparisons highlight the unique properties of 1-(9-HEXYL-9H-CARBAZOL-3-YL)ETHAN-1-ONE, such as its longer alkyl chain, which can impact its solubility and interaction with other molecules.
Properties
IUPAC Name |
1-(9-hexylcarbazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-3-4-5-8-13-21-19-10-7-6-9-17(19)18-14-16(15(2)22)11-12-20(18)21/h6-7,9-12,14H,3-5,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKLJGXQAKEAJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(2-oxo-2-phenylethyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4335097.png)

![{[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE](/img/structure/B4335117.png)
![3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid](/img/structure/B4335124.png)

![20-methyl-12-oxa-1,3,10-triazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13,15,17(21)-octaene](/img/structure/B4335132.png)
![METHYL 3-(BENZYLSULFANYL)-2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}PROPANOATE](/img/structure/B4335134.png)
![3-{5-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1,3,4-OXADIAZOL-2-YL}QUINOLIN-2-AMINE](/img/structure/B4335139.png)


![5-{[3-(THIOPHEN-2-YL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4335173.png)

![3-[5-CHLORO-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-1,2-OXAZOLE](/img/structure/B4335179.png)
![[3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol](/img/structure/B4335185.png)
